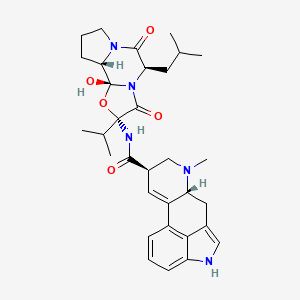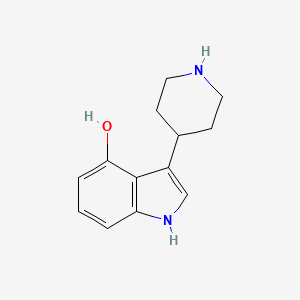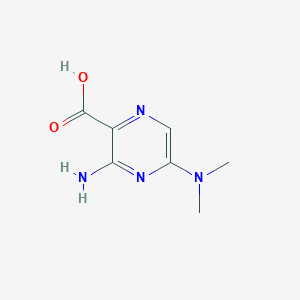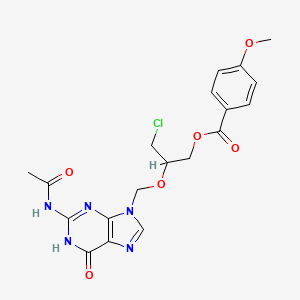![molecular formula C16H18O2 B13865815 [3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13865815.png)
[3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol: is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol typically involves the reaction of 3,5-dimethylphenol with a suitable methoxyphenyl derivative under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by the addition of the methoxyphenyl halide to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups through reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Electrophiles or nucleophiles, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound may be studied for its potential biological activities, including its interactions with enzymes and receptors. Research in this area can lead to the development of new pharmaceuticals or bioactive compounds.
Medicine: In medicine, derivatives of this compound may be investigated for their therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Industrially, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its role as a building block in organic synthesis makes it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethylphenyl groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to desired biological effects.
Comparison with Similar Compounds
- (3,5-Dimethylphenyl)(2-methoxy-5-(trifluoromethyl)phenyl)methanol
- Trifluorotoluene
Comparison: Compared to similar compounds, [3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol is unique due to its specific substitution pattern and the presence of both methoxy and dimethylphenyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H18O2 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
[3-[(3,5-dimethylphenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C16H18O2/c1-12-6-13(2)8-15(7-12)11-18-16-5-3-4-14(9-16)10-17/h3-9,17H,10-11H2,1-2H3 |
InChI Key |
QSIBKWIENQHUKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)COC2=CC=CC(=C2)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


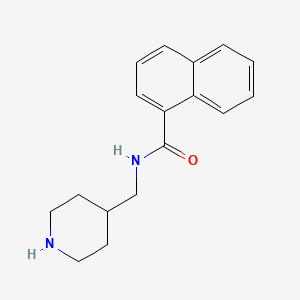
![1,3-Dihydroimidazo[4,5-b]quinoxalin-2-one](/img/structure/B13865737.png)
![Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate](/img/structure/B13865758.png)
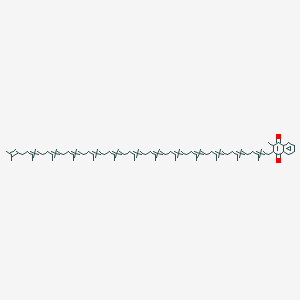
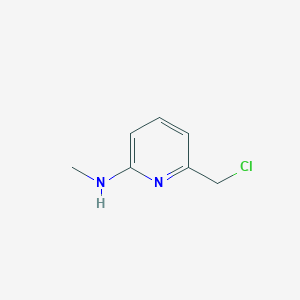
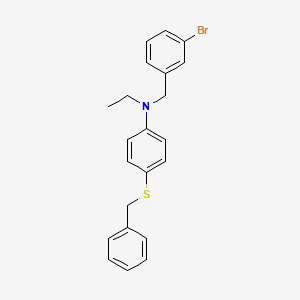

![3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13865789.png)
